molecular formula C9H8FN3 B8006261 4-Fluoro-2-(1H-pyrazol-4-YL)aniline

4-Fluoro-2-(1H-pyrazol-4-YL)aniline

Cat. No.: B8006261
M. Wt: 177.18 g/mol
InChI Key: REAXXVKRWYFTMF-UHFFFAOYSA-N
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Description

4-Fluoro-2-(1H-pyrazol-4-YL)aniline is a chemical compound that belongs to the class of aniline derivatives It features a fluorine atom at the 4th position of the benzene ring and a pyrazole ring attached to the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(1H-pyrazol-4-YL)aniline typically involves the reaction of 4-fluoroaniline with pyrazole derivatives. One common method is the Buchwald-Hartwig amination, where 4-fluoroaniline reacts with pyrazole in the presence of a palladium catalyst, such as Pd2(dba)3, and a ligand like xantphos, under basic conditions provided by cesium carbonate (Cs2CO3) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(1H-pyrazol-4-YL)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or quinone derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Nitro derivatives or quinones.

    Reduction: Amines.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-2-(1H-pyrazol-4-YL)aniline has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 4-Fluoro-2-(1H-pyrazol-4-YL)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-(1H-pyrazol-4-YL)aniline: Similar structure but with a chlorine atom instead of fluorine.

    4-Bromo-2-(1H-pyrazol-4-YL)aniline: Contains a bromine atom instead of fluorine.

    4-Iodo-2-(1H-pyrazol-4-YL)aniline: Features an iodine atom in place of fluorine.

Uniqueness

4-Fluoro-2-(1H-pyrazol-4-YL)aniline is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them more effective in various applications .

Properties

IUPAC Name

4-fluoro-2-(1H-pyrazol-4-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3/c10-7-1-2-9(11)8(3-7)6-4-12-13-5-6/h1-5H,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REAXXVKRWYFTMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CNN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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